4-Azido-3-chloro-2-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azido-3-chloro-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-6(7)5(10-11-8)2-3-9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSBSKVZSWYNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Azido 3 Chloro 2 Methylpyridine and Its Analogues
Strategies for Introducing the Azide (B81097) Group into Pyridine (B92270) Scaffolds
The introduction of an azide group onto a pyridine ring can be accomplished through several key methodologies, each with distinct advantages regarding substrate scope, reaction conditions, and scalability. The primary approaches include nucleophilic aromatic substitution, diazotization of amino precursors, continuous flow processes for enhanced safety, and modern radical azidation techniques.
Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing aromatic rings, especially electron-deficient systems like pyridine. The electron-withdrawing nature of the ring nitrogen atom facilitates the attack of nucleophiles, making halopyridines excellent substrates for substitution reactions. sinica.edu.tw The azide ion (N₃⁻) is an effective nucleophile for this transformation. masterorganicchemistry.com
The direct displacement of a halide from a pyridine ring by an azide salt, such as sodium azide (NaN₃), is a common and direct route to azidopyridines. The reactivity of halopyridines in SNAr reactions is particularly enhanced when the halogen is located at the 2- or 4-position relative to the ring nitrogen. sinica.edu.tw For the synthesis of 4-azido-3-chloro-2-methylpyridine, the precursor would be a 4-halopyridine derivative where the halogen at the 4-position acts as the leaving group. The presence of other substituents, such as the chloro and methyl groups, can influence the reaction rate but the primary driver is the activation provided by the pyridine nitrogen.
Nitro-substituted halopyridines are even more reactive towards nucleophilic substitution due to the strong electron-withdrawing capacity of the nitro group, which further activates the ring. While not directly applicable to the target molecule's title, this principle is crucial for synthesizing analogues where a nitro group might be used as an activating group before being subsequently reduced or transformed.
| Precursor Type | Reagent | Typical Conditions | Product | Finding |
| 4-Halopyridine | Sodium Azide (NaN₃) | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature | 4-Azidopyridine (B1251144) | A direct and widely used method for introducing the azide group onto electron-deficient pyridine rings. sinica.edu.twresearchgate.net |
| 2-Halopyridine | Sodium Azide (NaN₃) | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature | 2-Azidopyridine (B1249355) | The position of the halide at the 2- or 4-position makes it highly susceptible to nucleophilic attack. sinica.edu.tw |
| Nitrohalopyridine | Sodium Azide (NaN₃) | Milder conditions compared to non-nitrated analogues | Nitro-azidopyridine | The nitro group strongly activates the ring for SNAr, allowing for more facile substitution. |
An alternative and highly effective route to aryl and heteroaryl azides involves the diazotization of a corresponding primary amine, followed by substitution with an azide salt. eurekaselect.com This two-step, one-pot procedure first converts an aminopyridine into a diazonium salt intermediate (Py-N₂⁺), which is an excellent leaving group (N₂ gas). This intermediate is then immediately "trapped" by an azide source, typically sodium azide, to yield the desired azidopyridine. tpu.ru
This method is advantageous as aromatic amines are often readily available or easily synthesized. eurekaselect.com For the target molecule, the precursor would be 4-amino-3-chloro-2-methylpyridine. The diazotization is typically carried out at low temperatures using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. eurekaselect.com Recent advancements have demonstrated that this conversion can be efficiently performed in aqueous media using reagents like p-toluenesulfonic acid (p-TsOH), which simplifies the procedure and product isolation. tpu.ru However, for certain substrates like aminopyridines, the reaction can sometimes be challenging, and side reactions may occur. conicet.gov.ar
| Step | Reagents | Purpose | Key Findings |
| 1. Diazotization | Aminopyridine, Sodium Nitrite (NaNO₂), Acid (e.g., HCl, p-TsOH) | In situ formation of the highly reactive pyridyl diazonium salt. | This classical method remains a cornerstone for converting amines to a wide range of functionalities. eurekaselect.com The use of p-TsOH in water offers a metal-free and cleaner alternative. tpu.ru |
| 2. Azide Trapping | Pyridyl Diazonium Salt, Sodium Azide (NaN₃) | Nucleophilic displacement of the diazonium group (N₂) by the azide ion. | The reaction is typically rapid and efficient, leading to the formation of the aromatic azide in high yields. tpu.ru |
| Feature | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |
| Safety | Accumulation of large quantities of potentially explosive azide intermediates. | Only small amounts of the hazardous azide are present at any time. benthamdirect.com | Dramatically reduced risk of explosion and thermal runaway. researchgate.net |
| Heat Transfer | Poor heat dissipation, risk of local hot spots. | Excellent heat exchange due to high surface-area-to-volume ratio. benthamdirect.com | Precise temperature control, minimizing side reactions. |
| Scalability | Scaling up is often problematic and increases risk. | Scaling is achieved by running the system for a longer duration ("scaling-out"). | Safer and more predictable scale-up. |
| Efficiency | Often requires isolation and purification of intermediates. | Allows for in-line workup and telescoping of reaction steps. benthamdirect.comresearchgate.net | Higher overall yield and reduced manual handling. |
Recent advances in organic synthesis have introduced radical-mediated methods for C-H azidation. These approaches offer novel pathways for installing an azide group, sometimes with unique regioselectivity not achievable through traditional ionic pathways. Transition metal catalysis is often employed to facilitate these transformations. mdpi.com
For instance, copper- or rhodium-catalyzed C-H azidation reactions have been developed for arenes and heteroarenes. mdpi.comepfl.ch In these systems, a directing group on the pyridine ring can guide the metal catalyst to a specific C-H bond, which is then converted to a C-N₃ bond. The pyridine nitrogen itself can act as a directing group, facilitating azidation at the C2 position of an attached aryl ring. mdpi.com While direct C-H azidation of the pyridine ring itself is challenging, these methods are highly valuable for synthesizing complex analogues. The azidating agents in these reactions are often sulfonyl azides or other azide sources used in combination with an oxidant. mdpi.comresearchgate.net
| Method | Catalyst / Reagent | Substrate | Key Aspect |
| Copper-Catalyzed Azidation | Cu(OAc)₂, NaN₃, K₂S₂O₈ (oxidant) | 8-Quinolinyl Carboxamides | The amide and quinoline (B57606) nitrogen act as a directing group for C-H activation and subsequent azidation. mdpi.com |
| Rhodium-Catalyzed Azidation | Rh(III) catalyst, PhI(N₃)OTs | 2-Arylpyridines | The pyridine nitrogen directs the regioselective azidation of the ortho C-H bond on the attached aryl ring. mdpi.com |
| Decarboxylative Azidation | AgNO₃, K₂S₂O₈, Pyridine-3-sulfonyl azide | Aliphatic Carboxylic Acids | A radical mechanism allows for the replacement of a carboxylic acid group with an azide. researchgate.net |
Nucleophilic Aromatic Substitution with Azide Reagents
Synthesis of Chlorinated and Methylated Pyridine Precursors
The availability of appropriately substituted pyridine precursors is critical for the synthesis of the target compound, this compound. The synthesis of these precursors often involves multi-step sequences to install the chlorine and methyl groups at the desired positions.
A common strategy for synthesizing chlorinated pyridines is the treatment of a corresponding pyridone (or hydroxypyridine) with a chlorinating agent like phosphorus oxychloride (POCl₃). For example, the synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) has been achieved by refluxing 3-methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride. prepchem.com This reaction effectively converts the C=O group of the pyridone into a C-Cl bond.
Similarly, building the pyridine ring from acyclic precursors is another powerful strategy. For instance, 2-chloropyridine-3-carboxylic acid esters can be prepared via the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride. google.com The synthesis of precursors like 2-chloro-N-alkylpyridine-3-thiocarboxamides can be achieved through the lithiation of 2-chloropyridine (B119429) followed by reaction with an isothiocyanate. clockss.org These varied methods provide access to a range of chlorinated and methylated pyridine building blocks necessary for further functionalization to the target azide.
| Precursor | Starting Material(s) | Key Reagent(s) | Reaction Type | Reference |
| 4-Chloro-3-methoxy-2-methylpyridine | 3-Methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride (POCl₃) | Chlorination of a pyridone | prepchem.com |
| 2-Chloropyridine-3-carboxylic acid ester | 1-Cyano-4-(N,N-dimethylamino)-1-ethoxycarbonyl-2-methyl-1,3-butadiene | Hydrogen chloride (HCl) | Cyclization/Aromatization | google.com |
| 2-Chloro-N-ethylpyridine-3-thiocarboxamide | 2-Chloropyridine, Ethyl isothiocyanate | Lithium diisopropylamide (LDA) | Lithiation followed by substitution | clockss.org |
Chlorination Reactions in Pyridine Synthesis
The introduction of a chlorine atom at the C-3 position of a 2-methylpyridine (B31789) scaffold is a critical step in the synthesis of the target compound. The electron-deficient nature of the pyridine ring and the activating effect of the methyl group influence the regioselectivity of chlorination. Various methods have been developed for the chlorination of pyridine rings, ranging from direct chlorination to the use of specialized chlorinating agents.
Direct chlorination of methylpyridines can lead to a mixture of products, including substitution on the ring and on the side-chain methyl group. google.comgoogle.com The reaction conditions, such as temperature and the presence of catalysts or radical initiators, play a crucial role in directing the outcome. For instance, chlorination of 2-methylpyridine with chlorine gas in the presence of a hydrogen chloride acceptor in the liquid phase tends to favor side-chain chlorination. google.com
A more controlled approach involves the chlorination of a pre-functionalized pyridine ring. A common strategy for synthesizing 3-substituted 2-chloropyridines starts with a corresponding 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone). The 2-hydroxy group can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comgoogle.com For example, 2-hydroxy-4-methyl-3-cyanopyridine can be effectively chlorinated with phosphorus oxychloride to yield 2-chloro-4-methyl-3-pyridinecarbonitrile. google.comgoogle.com This method is advantageous as it unambiguously places the chlorine atom at the desired C-2 position, which can then be followed by functionalization at other positions.
Another established route involves the nitration of a 2-chloro-4-methylpyridine. The subsequent reduction of the nitro group provides an amino group, which can then be further transformed. A key precursor for the HIV drug Nevirapine, 3-amino-2-chloro-4-methylpyridine (B17603), is often synthesized from 2-chloro-4-methyl-3-nitropyridine. google.comchemicalbook.com This highlights a synthetic sequence where chlorination precedes the introduction of other functionalities.
The table below summarizes various conditions for chlorination reactions relevant to pyridine synthesis.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 2-Hydroxy-4-methyl-3-pyridinecarbonitrile | POCl₃ | 2-Chloro-4-methyl-3-pyridinecarbonitrile | 89.2% | google.com |
| 2-Chloro-methylpyridine | Cl₂ gas, Radical Initiator (e.g., AIBN) | 2-Chloro-monochloromethylpyridine | High | google.comepo.org |
| 2-Picoline | Cl₂ gas, Steam (Vapor Phase) | 2-(Monochloromethyl)pyridine | 70% | google.com |
Table 1: Selected Chlorination Reactions in Pyridine Synthesis.
Functionalization of Methylpyridine Intermediates
Once the 3-chloro-2-methylpyridine (B1302946) core is established, the next critical step is the introduction of the azido (B1232118) group at the C-4 position. This is typically achieved by converting a suitable precursor, most commonly a primary amino group, into the azide.
A well-established method for converting an amino group on an aromatic ring to an azido group is through the diazotization of the amine followed by treatment with an azide salt (e.g., sodium azide). rsc.org The synthesis of 3-amino-2-chloro-4-methylpyridine is a known process, often starting from acetone (B3395972) and malononitrile (B47326) or from 2-chloro-4-methyl-3-nitropyridine. google.comchemicalbook.comwipo.int While this specific isomer has the amino group at C-3, the principle can be applied to a 4-amino analogue. The synthesis of a 4-amino-3-chloro-2-methylpyridine intermediate would be the logical precursor. This can be achieved through methods such as the nitration of 3-chloro-2-methylpyridine, with subsequent separation of the 4-nitro isomer, followed by reduction.
The diazotization of aminopyridines in dilute mineral acid leads to the formation of diazonium ions, which are often unstable but can be trapped in situ. rsc.org For instance, 2-aminopyridine-1-oxides can be diazotized and subsequently treated with an azide ion to furnish 2-azidopyridine-1-oxides in good yields. chempedia.info This N-oxide strategy is a powerful tool in pyridine chemistry, as the N-oxide group activates the C-2 and C-4 positions towards both electrophilic and nucleophilic attack, facilitating functionalization. mdpi.combeilstein-journals.org After the desired substitutions are in place, the N-oxide can be deoxygenated.
The general pathway for introducing the 4-azido group would therefore involve:
Synthesis of a 3-chloro-2-methyl-4-aminopyridine intermediate.
Diazotization of the 4-amino group using a nitrite source (e.g., NaNO₂) in acidic conditions to form a pyridyl-4-diazonium salt.
Reaction of the diazonium salt with a source of azide ions (e.g., NaN₃) to yield this compound.
A related approach involves the synthesis of tetrazolo[1,5-a]pyridines, which exist in equilibrium with their 2-azidopyridine isomers. dtic.mil The reaction of 2-halopyridines with trimethylsilyl (B98337) azide (TMSN₃) or sodium azide can yield these tetrazole structures, which can serve as a synthetic equivalent of the azidopyridine. organic-chemistry.orgorganic-chemistry.org
| Precursor | Reagent(s) | Transformation | Key Intermediate/Product | Reference |
| 2-Amino-4-methyl-pyridine-carbonitrile | 1. NaNO₂ 2. H₂O | Diazotization, Hydrolysis | 2-Hydroxy-4-methyl-3-cyanopyridine | google.comgoogle.com |
| 2-Aminopyridine-1-oxide | 1. Diazotization 2. Azide ion | Azidation | 2-Azidopyridine-1-oxide | chempedia.info |
| 2-Halopyridine | TMSN₃, TBAF·xH₂O | Azidation/Cyclization | Tetrazolo[1,5-a]pyridine (B153557) | organic-chemistry.org |
| 3-Amino-4-(2-thienyl)pyridine | 1. Diazotization 2. Azide substitution | Azidation | 3-Azido-4-(2-thienyl)pyridine | researchgate.net |
Table 2: Examples of Functionalization Reactions Leading to Azido- or Precursor Pyridines.
Multicomponent Reactions and Cascade Processes in Azidopyridine Synthesis
Modern organic synthesis increasingly relies on multicomponent reactions (MCRs) and cascade processes to build molecular complexity in an efficient and atom-economical manner. rsc.orgwhiterose.ac.ukrsc.org These strategies are well-suited for the construction of highly substituted heterocyclic rings like pyridine.
Multicomponent Reactions (MCRs) involve the one-pot reaction of three or more starting materials to form a product that incorporates substantial portions of all reactants. tandfonline.com Various MCRs have been developed for pyridine synthesis. A common approach is the Hantzsch pyridine synthesis and its variations, which classically involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. Modern MCRs for pyridines often utilize different building blocks, such as malononitrile, aldehydes, and a thiol or alcohol, to generate diverse substitution patterns. rsc.orgtandfonline.com For instance, a one-pot reaction of aldehydes, malononitrile, and thiophenol using a hydrotalcite catalyst can produce 2-amino-3,5-dicyano-6-sulfanyl pyridines. tandfonline.com While a direct MCR for this compound is not explicitly reported, these methodologies provide a powerful platform for rapidly assembling substituted pyridine cores that could be further elaborated to the target compound.
Cascade Reactions , also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, without the need to isolate intermediates or add new reagents. organic-chemistry.orgacs.org This approach is highly efficient for constructing complex architectures.
A key process relevant to azidopyridine synthesis is the valence tautomerism between tetrazolo[1,5-a]pyridines and their 2-azidopyridine isomers. dtic.mil The synthesis of the tetrazole ring itself can be part of a cascade. For example, a 2-halopyridine can react with sodium azide to form a 2-azidopyridine, which then undergoes an intramolecular electrocyclic ring closure to form the fused tetrazole ring system. dtic.mil This tetrazole can then be a substrate for a subsequent reaction. For instance, photolysis of tetrazolopyridines (and their 2-azidopyridine tautomers) generates highly reactive pyridylnitrenes. lookchemmall.comnih.gov These nitrenes can undergo ring expansion in the presence of nucleophiles like amines to form 1,3-diazepines, representing a cascade process initiated by the formation of the azido group. lookchemmall.comnih.gov This demonstrates how the synthesis of an azidopyridine can be integrated into a cascade sequence to generate further molecular complexity.
Other cascade processes for pyridine synthesis include tandem Pummerer-type rearrangement/aza-Prins cyclization sequences and copper-catalyzed one-pot reactions of ketones with enamines that involve multiple steps like Michael addition, aldol (B89426) condensation, and oxidative aromatization. acs.orgnih.gov These advanced methods underscore the potential for developing novel and efficient routes to complex pyridine targets like this compound.
Advanced Characterization and Computational Modeling of 4 Azido 3 Chloro 2 Methylpyridine
Spectroscopic Analysis of Transient Species and Intermediates
The direct observation and characterization of short-lived intermediates are crucial for understanding the reaction pathways of 4-azido-3-chloro-2-methylpyridine. Low-temperature matrix isolation spectroscopy stands out as a powerful technique for trapping and studying these otherwise elusive species. ruhr-uni-bochum.deoup.com
Low-Temperature Matrix Isolation Spectroscopy
Low-temperature matrix isolation is an experimental technique used to trap and study highly reactive molecules, such as free radicals and other transient species, in an inert solid matrix at cryogenic temperatures (typically 10–40 K). ruhr-uni-bochum.de The precursor molecule, in this case, this compound, is co-deposited with a large excess of an inert gas, such as argon or nitrogen, onto a cold spectroscopic window. ruhr-uni-bochum.deoup.com This high dilution and the rigidity of the inert matrix prevent bimolecular reactions, allowing the isolated molecules to be studied spectroscopically. ruhr-uni-bochum.defu-berlin.de
Photochemically induced processes can be initiated by irradiating the matrix-isolated precursor with light of a suitable wavelength. ruhr-uni-bochum.de In the case of aryl azides like this compound, photolysis leads to the formation of highly reactive nitrenes. oup.comresearchgate.net The resulting transient species can then be characterized using various spectroscopic methods, primarily infrared (IR) spectroscopy, which provides detailed structural information through the vibrational frequencies of the trapped molecules. oup.com
The photochemistry of azidopyridine 1-oxides has been investigated using matrix isolation techniques, revealing that the photochemistry of 4-azidopyridine (B1251144) 1-oxide is dominated by triplet nitrene chemistry. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the general principles of aryl azide (B81097) photochemistry under matrix isolation conditions are well-established. oup.com The photolysis of phenyl azide, for instance, has been shown to generate triplet phenylnitrene. oup.com It is therefore highly probable that the photolysis of this compound in an inert matrix would lead to the formation of the corresponding triplet 3-chloro-2-methyl-4-pyridylnitrene. The IR spectrum of this transient nitrene would exhibit characteristic vibrational bands that could be identified and assigned with the aid of computational calculations.
Theoretical and Quantum Chemical Investigations
Theoretical and quantum chemical calculations have become indispensable tools for complementing experimental studies and providing a deeper understanding of chemical reactivity. oup.comuni-kiel.de These methods allow for the investigation of reaction mechanisms, the prediction of molecular properties, and the elucidation of electronic structures that are often difficult to probe experimentally.
Computational Studies of Reaction Mechanisms and Energy Landscapes
Computational chemistry enables the detailed exploration of reaction pathways and the associated energy changes. whiterose.ac.uknih.gov For this compound, density functional theory (DFT) calculations can be employed to map out the potential energy surface for its thermal and photochemical decomposition. researchgate.netresearchgate.net This involves calculating the energies of reactants, transition states, intermediates, and products.
Such studies can elucidate the mechanism of nitrene formation from the azide precursor and subsequent rearrangement reactions. For instance, computational studies on related systems have investigated intramolecular rearrangements of singlet nitrenes, which are typical reactions for this spin state. oup.com In contrast, triplet nitrenes, which are often the ground state, may undergo different reaction pathways. oup.com The energy barrier for the conversion of the singlet nitrene to the more stable triplet state (intersystem crossing) can also be calculated. researchgate.net
The influence of substituents on the pyridine (B92270) ring, such as the chloro and methyl groups in this compound, can be systematically investigated to understand their impact on the reaction mechanism and the stability of various intermediates.
Prediction of Reactivity Parameters and Electronic Properties
Quantum chemical calculations can provide valuable insights into the reactivity of this compound by determining key electronic properties. mdpi.com Important parameters that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.
Furthermore, molecular electrostatic potential (ESP) maps can be generated to visualize the charge distribution within the molecule and identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, in the context of nucleophilic aromatic substitution (SNAr) reactions, the ESP at the carbon atom undergoing substitution is a key descriptor for predicting reactivity. chemrxiv.org While not directly related to the azide functionality, this illustrates the power of computational methods in predicting the reactivity of substituted pyridines.
The electronic absorption spectra of azidopyridines can also be investigated computationally to understand the nature of electronic transitions. researchgate.net These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π*. researchgate.net
Elucidation of Spin States and Diradical Character in Nitrenes
The nitrene intermediate generated from this compound can exist in either a singlet or a triplet spin state, with the triplet state often being the ground state for aryl nitrenes. oup.com Quantum chemical calculations are essential for determining the relative energies of these spin states and understanding their electronic structure.
The triplet nitrene is a diradical, possessing two unpaired electrons. The diradical character of a molecule can be quantified using computational methods such as local spin analysis. rsc.org This analysis provides information on the distribution of the unpaired electrons within the molecule. rsc.org Understanding the diradical character is crucial for predicting the reactivity of the triplet nitrene, as it governs its behavior in reactions such as hydrogen abstraction and addition to double bonds. oup.com
Academic and Research Applications of 4 Azido 3 Chloro 2 Methylpyridine Derivatives
Chemical Biology and Bioconjugation Strategies
The azide (B81097) group is a key functional group in bioconjugation, a process of covalently linking molecules. springernature.comnih.gov This is largely due to its participation in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions are bioorthogonal, meaning they can occur in complex biological environments without interfering with native biochemical processes. nih.gov
Development of Photoaffinity Probes and Bioorthogonal Labels
Aryl azides, including derivatives of 4-azido-3-chloro-2-methylpyridine, are valuable as photoaffinity probes. researchgate.netnih.gov Upon exposure to UV light, these compounds can form highly reactive nitrenes that can insert into nearby C-H or N-H bonds, allowing for the covalent labeling of interacting biomolecules. nih.govworktribe.com This technique is instrumental in identifying and characterizing the binding sites of ligands on their respective receptors. nih.govchimia.ch For instance, azido-neonicotinoids have been developed as candidate photoaffinity probes for insect nicotinic acetylcholine (B1216132) receptors. chimia.ch The introduction of an azido (B1232118) group can sometimes enhance the affinity for the target receptor, making these probes even more effective. researchgate.net
The azide functionality also serves as a bioorthogonal label. nih.gov Once incorporated into a biomolecule, the azide can be selectively reacted with a probe molecule containing a complementary functional group, such as an alkyne, for visualization or purification. This two-step labeling strategy allows for the study of biomolecules in their native environment. nih.gov
Applications in Protein Functionalization Studies
The ability to selectively modify proteins is crucial for understanding their function and for developing new protein-based therapeutics. nih.gov Derivatives of this compound can be used to introduce azide groups onto proteins, which can then be further functionalized using click chemistry. nih.gov This allows for the site-specific attachment of various moieties, including fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or other proteins. mpg.de For example, the Staudinger ligation, another bioorthogonal reaction involving azides, has been used for the site-specific immobilization of peptides and proteins. nih.gov
Tunable Covalent Modifiers for Biomolecules
The reactivity of the this compound scaffold can be tuned to create covalent modifiers for specific biomolecules. The chloro group on the pyridine (B92270) ring can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the attachment of the pyridine core to nucleophilic residues on a biomolecule. The azide group can then be used for subsequent bioorthogonal modifications. This dual functionality allows for the creation of versatile tools for studying and manipulating biomolecules.
Diverse Applications in Organic Synthesis
Beyond its utility in chemical biology, this compound and its derivatives are valuable building blocks in organic synthesis, particularly for the creation of nitrogen-containing ring systems. scholaris.ca
Building Blocks for Nitrogen-Containing Heterocycles
The pyridine ring is a common motif in many pharmaceuticals and bioactive molecules. mdpi.combeilstein-journals.org The functional groups on this compound provide multiple handles for synthetic transformations. The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, a class of heterocycles with diverse biological activities. mdpi.comresearchgate.net The chloro group can be displaced by various nucleophiles to introduce new substituents onto the pyridine ring. organic-chemistry.org Furthermore, the pyridine nitrogen itself can participate in reactions to form more complex heterocyclic systems. scholaris.ca
| Compound Name | Application |
| This compound | Precursor for heterocycle synthesis |
| Triazole derivatives | Bioactive molecules |
| Substituted pyridines | Pharmaceutical intermediates |
Precursors for Fused Polycyclic Systems
The reactivity of the azide and chloro groups can be harnessed to construct fused polycyclic systems. For example, intramolecular cyclization reactions can lead to the formation of bicyclic or tricyclic structures containing the pyridine ring. nih.govnih.gov These fused systems are often found in natural products and medicinally important compounds. The strategic manipulation of the substituents on the pyridine ring allows for the controlled synthesis of complex molecular architectures. acs.org
| Starting Material | Reaction Type | Product |
| This compound derivative | Intramolecular cyclization | Fused polycyclic system |
| Di-substituted pyridine | Annulation reaction | Bicyclic heterocycle |
Contributions to Materials Science Research
The azide functionality and the substituted pyridine core of this compound derivatives make them valuable building blocks in materials science.
The azide group is a key functional handle for polymer modification and synthesis. Through reactions like CuAAC, azide-functionalized molecules can be "clicked" onto polymer backbones or used as monomers in polymerization reactions to create specialty polymers. mdpi.com This approach allows for the precise introduction of the pyridine moiety into a polymer structure, thereby imparting specific properties such as metal-ion coordination, altered solubility, or thermal stability.
Aromatic azides have been applied in the synthesis of novel materials for decades. researchgate.net For example, polymers containing triazole rings, formed from azide-alkyne cycloadditions, often exhibit desirable characteristics like thermal stability and specific binding capabilities. The development of polymers containing pyridine derivatives is of interest for creating materials with a wide range of biological and physical properties. researchgate.net
In the realm of coatings, polymers functionalized with reactive groups can be covalently bonded to substrate surfaces to create stable, biocompatible, or otherwise functional coatings. google.com Azide-containing monomers can be incorporated into copolymers for this purpose. The resulting polymer can then be attached to a surface via the azide group, or the azide can be converted to another reactive group for surface attachment.
Derivatives of this compound are integrated into the design of a variety of functional materials, including coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the nitrogen atoms of the triazole ring (formed from the azide) can act as coordination sites for metal ions. researchgate.netthegoodscentscompany.com This allows for the construction of complex, multidimensional structures with potential applications in gas storage, separation, and catalysis.
For instance, the "click" chemistry approach has been used to build up multinuclear complexes and to incorporate Single-Molecule Magnets (SMMs) into functional materials. researchgate.net The triazole bridge formed from the azide-alkyne reaction can mediate electronic communication between metal centers, a critical factor in the design of molecular magnets and materials for electronics. researchgate.net Iron complexes, in particular, are explored as cost-effective and non-toxic components in catalytically active functional materials. mdpi.com The synthesis of such materials often relies on ligands that can be derived from functionalized pyridines.
The combination of a pyridine unit with other functional groups leads to materials with interesting photophysical properties. For example, 1,8-naphthalimide (B145957) derivatives, which are important in materials with specific optical properties, can be functionalized using click chemistry involving aryl azides. rsc.org
Advanced Reagents for Analytical Chemistry Method Development
The reactivity of the azide group makes derivatives of this compound useful as specialized reagents in analytical chemistry.
In analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC/MS), chemical derivatization is often employed to enhance the detection and separation of analytes. researchgate.net The azide group can be used as a reactive handle for derivatization.
Azide-containing reagents, such as isonicotinoyl azide, are used to derivatize molecules containing hydroxyl or amine groups. researchgate.net This process attaches a tag to the analyte that can improve its chromatographic behavior and ionization efficiency in the mass spectrometer, leading to higher sensitivity and more reliable identification. While this compound itself is not a standard derivatizing agent, its chemistry is representative of that used to create such reagents.
Furthermore, compounds containing the 4-azido pyridine moiety can themselves be subject to analysis and purification by chromatographic methods. For example, HPLC has been used for the purification of 4-azido pyridine-N-oxide derivatives, demonstrating the compatibility of this functional group with standard analytical techniques. rsc.org The development of methods to analyze and purify such compounds is essential for their application in research and industry.
Q & A
Q. How to leverage this compound in metal-catalyzed cross-coupling reactions?
- Methodology :
- Buchwald-Hartwig Amination : Replace the chloro group with amines using Pd catalysts (e.g., XPhos Pd G3).
- Suzuki-Miyaura : Convert the azido group to a boronic ester post-reaction for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
